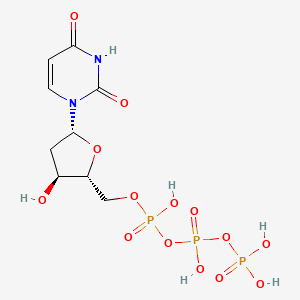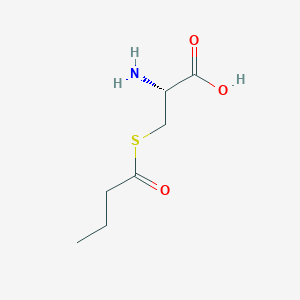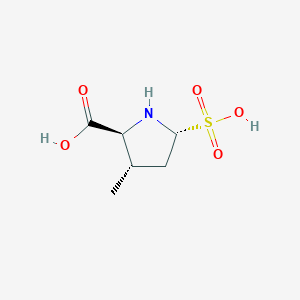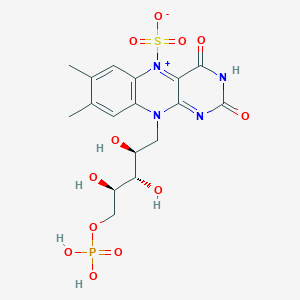![molecular formula C35H39CuN4O4+ B10778207 copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid](/img/structure/B10778207.png)
copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylmesoporphyrin containing copper is a small molecule that belongs to the class of porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. This compound is known for its experimental use and has a chemical formula of C₃₅H₃₉CuN₄O₄ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylmesoporphyrin containing copper involves the metalation of mesoporphyrin IX with copper ions. The process typically includes the reaction of mesoporphyrin IX with a copper salt, such as copper(II) acetate, in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete metalation .
Industrial Production Methods
Industrial production methods for N-Methylmesoporphyrin containing copper are not well-documented due to its experimental nature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylmesoporphyrin containing copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper, while reduction reactions may produce lower oxidation states.
Aplicaciones Científicas De Investigación
N-Methylmesoporphyrin containing copper has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Methylmesoporphyrin containing copper involves its interaction with specific molecular targets. The compound is known to target ferrochelatase, an enzyme involved in heme biosynthesis . By binding to ferrochelatase, it inhibits the enzyme’s activity, affecting the heme production pathway. Additionally, its interaction with G-quadruplex DNA structures stabilizes these non-canonical DNA forms, influencing genomic stability and potentially affecting cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylmesoporphyrin IX: A non-symmetric, water-soluble porphyrin with similar optical properties and selectivity for G-quadruplex DNA.
Copper(II) porphyrin complexes: These compounds share the porphyrin structure and contain copper ions, but differ in their specific substituents and applications.
Uniqueness
N-Methylmesoporphyrin containing copper is unique due to its high selectivity for G-quadruplex DNA and its fluorescence properties, making it a valuable tool in both biological research and potential medical applications .
Propiedades
Fórmula molecular |
C35H39CuN4O4+ |
|---|---|
Peso molecular |
643.3 g/mol |
Nombre IUPAC |
copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/q;+2/p-1 |
Clave InChI |
WLMGFVUEDVZKTK-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5CCC(=O)O)C)[N-]4)CCC(=O)O)C)C)CC)C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,4S)-2-[(1R)-2-[(2S)-2-amino-2-carboxyethoxy]-1-[(2,6-dimethoxybenzoyl)amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10778124.png)



![2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778145.png)
![4,6-dideoxy-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-alpha-D-glucopyranose](/img/structure/B10778150.png)
![[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid](/img/structure/B10778162.png)
![1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778178.png)
![8-Benzyl-2-hydroxy-2-(4-hydroxy-benzyl)-6-(4-hydroxy-phenyl)-2H-imidazo[1,2-A]pyrazin-3-one](/img/structure/B10778185.png)

![3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonylmethylbenzene](/img/structure/B10778196.png)


![(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol](/img/structure/B10778228.png)